6-Chloro-4-hydroxyquinolin-2(1H)-one
Overview
Description
6-Chloro-4-hydroxyquinolin-2(1H)-one, also known as 6-chloro-4-hydroxyquinoline or 6-chloroquinolin-4-ol, is a heterocyclic compound found in nature and is used in a variety of scientific applications. 6-Chloro-4-hydroxyquinolin-2(1H)-one is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other compounds. Its unique properties make it a valuable tool for research and development in a variety of fields.
Scientific Research Applications
1. Synthesis and Characterization of Hydroxyl-Azo Dyes 6-Chloro-4-hydroxyquinolin-2(1H)-one has been used as a component in the synthesis of hydroxyl-azo dyes. These dyes were synthesized using a thermal cyclocondensation reaction, followed by an azo-coupling reaction with aniline-based diazonium salts. Their structures were confirmed through various spectroscopic techniques, showing their existence as E- and Z-isomers of hydrazone tautomer both in solid and solution state (Yahyazadeh et al., 2022).
2. Synthesis of Metal Ion-Selective Lariat Ethers This compound has been incorporated into the synthesis of novel metal ion-selective lariat ethers. These ethers demonstrate significant affinity towards certain metal ions, showing potential for use in analytical chemistry and sensor technology. The study highlights the synthesis and properties of these unique macrocycles and their complexes (Bordunov et al., 1996).
3. Preparation in Organic Synthesis 6-Chloro-4-hydroxyquinolin-2(1H)-one derivatives have been prepared through a silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement. This efficient preparation method under mild conditions demonstrates its potential for varied applications in organic synthesis (Ishida et al., 2013).
4. Cytotoxic Activity and Fluorescence Properties Derivatives of 6-Chloro-4-hydroxyquinolin-2(1H)-one have been synthesized and their cytotoxic activity against various cancer cell lines was evaluated. Additionally, the fluorescence properties of these compounds were studied, providing insights into their potential application in medical diagnostics and treatment (Kadrić et al., 2014).
5. Application in OLEDs This compound has been used in the synthesis of organic light-emitting diodes (OLEDs). The study discusses the comparative performance of chloro and fluor-substituted Zn(II) 8-hydroxyquinolinates in OLEDs, showing the importance of substituent effects on the performance of these devices (Huo et al., 2015).
properties
IUPAC Name |
6-chloro-4-hydroxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWZGHILAGXMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-hydroxyquinolin-2(1H)-one | |
CAS RN |
1677-36-7 | |
Record name | 6-chloro-4-hydroxy-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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